![molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8](/img/structure/B11834933.png)
1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is an organosilicon compound characterized by the presence of a dimethylsilanediyl group bonded to two phenylene groups, each of which is further bonded to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) typically involves the reaction of dimethylchlorosilane with 4-bromoacetophenone in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, forming the desired product with high yield. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Palladium(0) complex
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The ethanone groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nitric acid in sulfuric acid, 0-5°C for nitration.
Major Products Formed
Oxidation: 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(carboxylic acid)
Reduction: 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethanol)
Substitution: 1,1’-[(Dimethylsilanediyl)di(4-nitrophenylene)]di(ethan-1-one)
Applications De Recherche Scientifique
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent, as it can interact with specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the production of high-performance coatings and adhesives due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) involves its interaction with molecular targets through its phenylene and ethanone groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological pathways. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell signaling, leading to reduced cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,1’-[(Dimethylsilylene)di(4,1-phenylene)]di(ethan-1-one)
- **1,1’-[(Diphenylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
- **1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(methan-1-one)
Uniqueness
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is unique due to its specific combination of dimethylsilanediyl and ethanone groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications requiring high thermal and chemical stability, such as in advanced materials and drug delivery systems.
Propriétés
Numéro CAS |
18537-21-8 |
|---|---|
Formule moléculaire |
C18H20O2Si |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3 |
Clé InChI |
AYUGNTUOKQQWET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


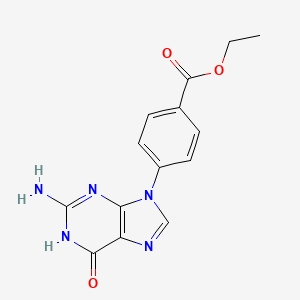


![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)


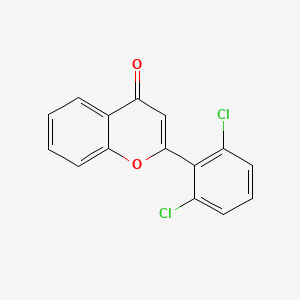
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
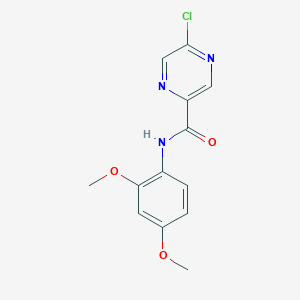
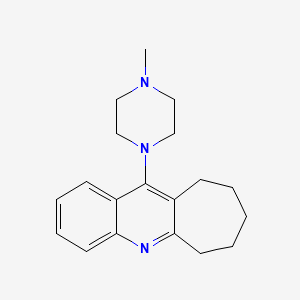
![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
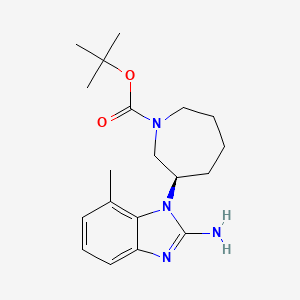
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

